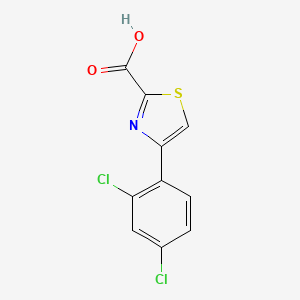

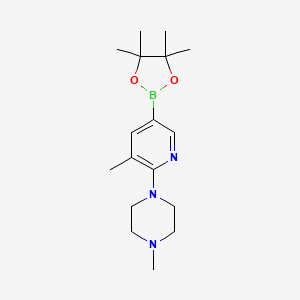

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

“Dichloromethyl methyl ether” is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group . It’s also known as “1,1-Dichloromethylether” and has the chemical formula Cl₂CHOCH₃ .

Synthesis Analysis

“Dichloromethyl methyl ether” can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method of synthesis is by chlorination of chlorodimethyl ether .Molecular Structure Analysis

The molecular weight of “Dichloromethyl methyl ether” is 114.959 g/mol . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“Dichloromethyl methyl ether” is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides .Physical And Chemical Properties Analysis

“Dichloromethyl methyl ether” is a colorless liquid which has a sweet, penetrating, ether-like smell . Its density is 1.29 g/cm3 at 20 °C .Applications De Recherche Scientifique

Antitumor and Antifilarial Potential

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, synthesized via chemical transformations involving 2-amino-4-(chloromethyl)thiazole, demonstrated significant in vitro and in vivo activities. It inhibited the growth of L1210 leukemic cells with an IC50 = 3.2 microM, indicating potent antitumor activity. Moreover, it exhibited significant antifilarial activity against the adult worms of Acanthocheilonema viteae in experimentally infected jirds, while being inactive against Brugia pahangi at a dosage of 100 mg/kg x 5 days (Kumar et al., 1993).

Antiviral Research

A series of analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, synthesized to improve metabolic stability, therapeutic index, and antiviral potency, were tested against yellow fever virus. The methylthio ester and dihydroxypropylamide analogues showed enhanced antiviral potencies and improved therapeutic indices and metabolic stabilities relative to the parent compound (Mayhoub et al., 2011).

Corrosion Inhibition

2-Amino-4-methyl-thiazole (2A4MT) was studied for its corrosion inhibition efficiency for mild steel in HCl solution. Electrochemical and quantum chemical studies showed that 2A4MT strongly adsorbs as a barrier film on the mild steel surface, significantly reducing corrosion. The high corrosion inhibition efficiency was associated with its strong adsorption properties (Yüce et al., 2014).

HIV-1 Reverse Transcriptase Inhibition

Isatin thiazoline hybrids were synthesized and evaluated for their inhibitory activity on HIV-1 (Human Immunodeficiency Virus type 1) reverse transcriptase (RT) associated functions. The introduction of a methyl group in the dihydrothiazole ring and a chlorine atom in the isatin nucleus contributed to the activity of these compounds towards both DNA polymerase and ribonuclease H in the µM range (Meleddu et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The aromatic formylation mediated by TiCl4 and dichloromethyl methyl ether has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes, as an excellent way to produce aromatic aldehydes . This process’s regioselectivity is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .

Propriétés

IUPAC Name |

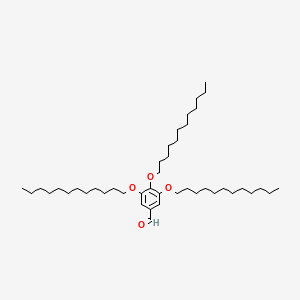

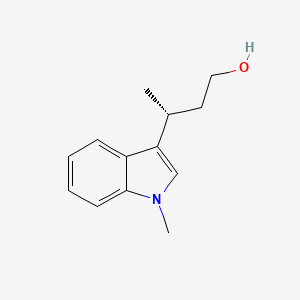

methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NO2S/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXOIXUWMFLUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=N1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1644130.png)